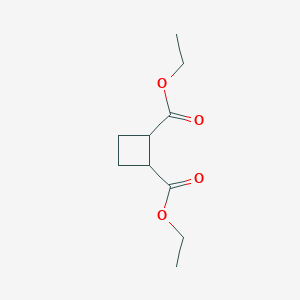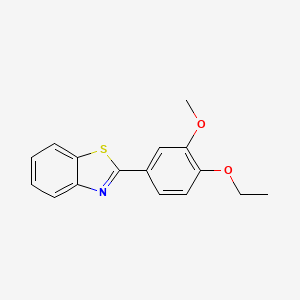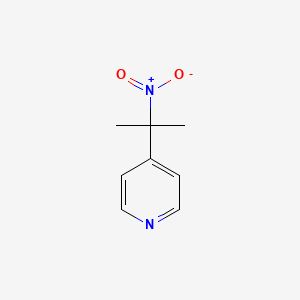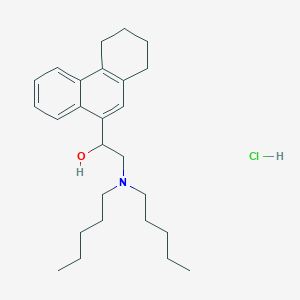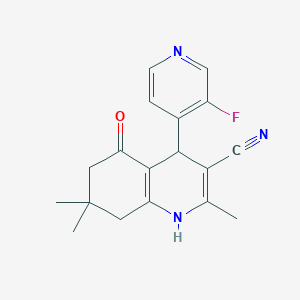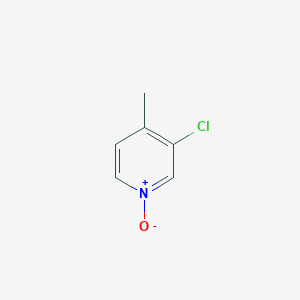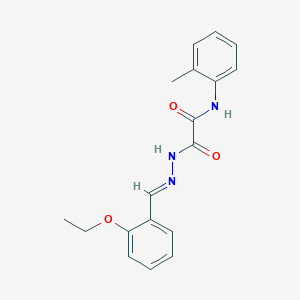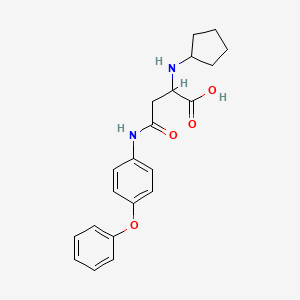
2-(Cyclopentylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid is a complex organic compound with the molecular formula C21H26N2O4 It is characterized by the presence of a cyclopentylamino group, a phenoxyanilino group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentylamino Group: This step involves the reaction of cyclopentylamine with an appropriate precursor to introduce the cyclopentylamino group.
Introduction of the Phenoxyanilino Group: This step involves the coupling of a phenoxy-substituted aniline with the intermediate formed in the previous step.
Formation of the Butanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Cyclopentylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-ylthio)butanoic acid: This compound shares a similar butanoic acid backbone but differs in its substituents.
2-[(4-phenoxyanilino)carbonyl]cyclohexanecarboxylic acid: This compound has a similar phenoxyanilino group but a different overall structure.
Uniqueness
2-(Cyclopentylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(cyclopentylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C21H24N2O4/c24-20(14-19(21(25)26)22-15-6-4-5-7-15)23-16-10-12-18(13-11-16)27-17-8-2-1-3-9-17/h1-3,8-13,15,19,22H,4-7,14H2,(H,23,24)(H,25,26) |
InChI Key |
DSACLTDLKSDULC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


